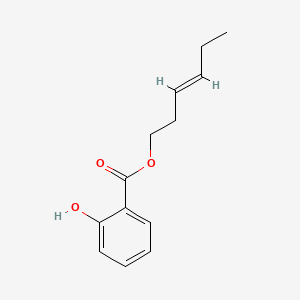
Formyl-L-phenylalanyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide composed of formylated phenylalanine and methionine. This compound is significant in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FOR-PHE-MET-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. The formyl group is then introduced to the phenylalanine residue. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of FOR-PHE-MET-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of protective groups and efficient coupling reagents is crucial to prevent side reactions and degradation of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
FOR-PHE-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an aldehyde or alcohol.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aldehyde, alcohol derivatives.
Substitution: Halogenated phenylalanine derivatives.
Applications De Recherche Scientifique
FOR-PHE-MET-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and nanostructures for drug delivery systems.
Mécanisme D'action
The biological activity of FOR-PHE-MET-OH is primarily attributed to its ability to interact with specific molecular targets. The formyl group enhances its binding affinity to receptors and enzymes. The phenylalanine residue contributes to hydrophobic interactions, while the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions modulate various signaling pathways, leading to diverse physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-formyl-L-phenylalanine-L-leucine: Similar structure but with leucine instead of methionine.
N-formyl-L-phenylalanine-L-valine: Contains valine in place of methionine.
N-formyl-L-phenylalanine-L-isoleucine: Isoleucine replaces methionine.
Uniqueness
FOR-PHE-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, adding an additional layer of functionality. This property is not present in similar compounds with non-oxidizable residues like leucine, valine, or isoleucine. The formyl group also enhances its binding affinity, making it a valuable compound in biochemical research.
Propriétés
Formule moléculaire |
C15H20N2O4S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |
Clé InChI |
QXQWSZPNISDOON-STQMWFEESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC=O |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
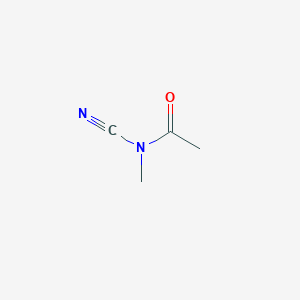
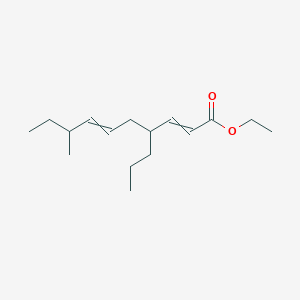
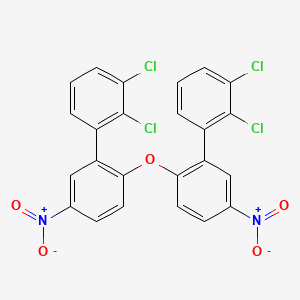
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
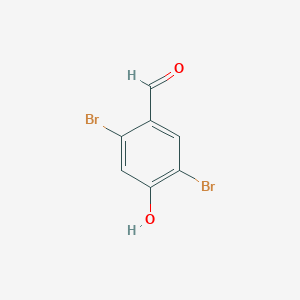


![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
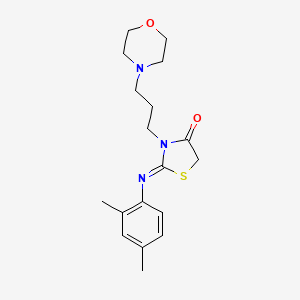
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
